Cas no 477887-01-7 (1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol)

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol is a specialized heterocyclic compound featuring a benzothiazole moiety linked to an indanol scaffold via a sulfanyl bridge. This structure imparts unique reactivity and potential utility in organic synthesis, particularly in the development of pharmacologically active intermediates or functional materials. The benzothiazole group enhances electron-withdrawing properties, while the indanol component offers stereochemical versatility. Its sulfur-containing linkage may facilitate further derivatization or coordination chemistry applications. The compound’s stability and distinct structural features make it a candidate for exploratory research in medicinal chemistry or materials science, where tailored molecular architectures are critical. Handling requires standard precautions for organosulfur compounds.
1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol structure
477887-01-7 structure
商品名:1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol
CAS番号:477887-01-7
MF:
メガワット:
CID:4652921

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol 化学的及び物理的性質

名前と識別子

    • 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B150035-50mg
1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol
477887-01-7
50mg
$ 380.00 2022-06-07
Key Organics Ltd
2P-083-1G
1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol
477887-01-7 >90%
1g
£770.00 2025-02-09
A2B Chem LLC
AI72025-1mg
1-(1,3-benzothiazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol
477887-01-7 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AI72025-5mg
1-(1,3-benzothiazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol
477887-01-7 >90%
5mg
$214.00 2024-04-19
A2B Chem LLC
AI72025-10mg
1-(1,3-benzothiazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol
477887-01-7 >90%
10mg
$240.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1615297-1mg
1-(Benzo[d]thiazol-2-ylthio)-2,3-dihydro-1H-inden-2-ol
477887-01-7 98%
1mg
¥364.00 2024-05-12
Key Organics Ltd
2P-083-1MG
1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol
477887-01-7 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
2P-083-0.5G
1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol
477887-01-7 >90%
0.5g
£385.00 2025-02-09
Key Organics Ltd
2P-083-5G
1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol
477887-01-7 >90%
5g
£3080.00 2025-02-09
Key Organics Ltd
2P-083-5MG
1-(1,3-benzothiazol-2-ylsulfanyl)-2-indanol
477887-01-7 >90%
5mg
£35.00 2025-02-09

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol 関連文献

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanolに関する追加情報

Introduction to 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol (CAS No. 477887-01-7)

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol (CAS No. 477887-01-7) is a versatile compound with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and biological research. The compound's structure features a benzothiazole moiety linked to an indanol scaffold through a sulfur atom, which imparts distinct chemical and biological properties.

The benzothiazole moiety is a well-known heterocyclic ring system that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The indanol scaffold, on the other hand, is known for its role in modulating various physiological processes and has been explored in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas.

The combination of these two structural elements in 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol offers a unique platform for the design and synthesis of novel bioactive molecules. Recent research has highlighted the compound's potential as a lead molecule for the development of new therapeutic agents. For instance, studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

In addition to its biological activities, 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol has also been investigated for its potential as a fluorescent probe. The presence of the benzothiazole moiety confers strong fluorescence properties to the molecule, which can be exploited for various analytical and imaging applications. This property makes it particularly useful in cellular imaging studies to monitor intracellular processes and interactions.

The synthesis of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol typically involves several steps, including the formation of the benzothiazole ring and the subsequent coupling with the indanol scaffold. Various synthetic routes have been reported in the literature, each offering different advantages in terms of yield and purity. One common approach involves the reaction of 2-aminothiophenol with an appropriate indanone derivative under controlled conditions to form the desired product.

The physicochemical properties of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol, such as solubility, stability, and reactivity, are crucial for its application in both research and industrial settings. The compound is generally stable under standard laboratory conditions but may require specific storage conditions to maintain its integrity over extended periods. Its solubility profile can be optimized through various techniques such as solvate formation or salt preparation to enhance its utility in different formulations.

In terms of safety and handling, while 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol is not classified as a hazardous material, standard laboratory safety protocols should be followed when working with this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles to minimize exposure risks.

The potential applications of 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol extend beyond pharmaceuticals and biological research. The compound's unique properties make it suitable for use in materials science, where it can be incorporated into polymers or other materials to impart specific functionalities such as fluorescence or enhanced mechanical properties.

In conclusion, 1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol (CAS No. 477887-01-7) is a multifaceted compound with a wide range of potential applications. Its unique molecular structure combines the beneficial properties of both benzothiazole and indanol moieties, making it an attractive candidate for further research and development in various scientific fields. As ongoing studies continue to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing our understanding of complex biological systems and developing innovative therapeutic solutions.

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